(+/-)-trans-4-(4-trifluoromethyl-phenyl)-pyrrolidine-3-carboxylic acid-HCl
Description
Naphthalene-1-carboximidothioic acid is a naphthalene derivative characterized by a carboximidothioic acid functional group (-C(=S)-NH₂) substituted at the 1-position of the naphthalene ring. This structural motif distinguishes it from simpler carboxylic acid derivatives (e.g., 1-naphthoic acid) by replacing the hydroxyl oxygen with a sulfur atom and introducing an imino group. The thioamide group imparts distinct electronic and steric properties, such as reduced acidity compared to carboxylic acids and altered solubility profiles due to decreased polarity .
Properties
IUPAC Name |
(3S,4R)-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2.ClH/c13-12(14,15)8-3-1-7(2-4-8)9-5-16-6-10(9)11(17)18;/h1-4,9-10,16H,5-6H2,(H,17,18);1H/t9-,10+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEKJMKAVRTDKQ-BAUSSPIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-trans-4-(4-trifluoromethyl-phenyl)-pyrrolidine-3-carboxylic acid-HCl typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethylphenyl Group: This step often involves the use of trifluoromethylation reagents under specific conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, often using continuous flow reactors and other advanced techniques to enhance yield and purity.
Chemical Reactions Analysis
Carboxylic Acid Derivative Formation
The carboxylic acid group undergoes standard reactions to form esters, amides, and acyl halides. Key findings include:
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Amide Coupling : Reaction with amines using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or PhPOCl produces N-alkyl/aryl carboxamides. For example:
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Ester Hydrolysis : Basic hydrolysis of methyl/ethyl esters (e.g., 73 , 80 ) yields the carboxylic acid .
| Reaction Type | Reagents/Conditions | Products | Yield (%) |
|---|---|---|---|
| Amide Coupling | HATU, DIPEA, DMF | 30 , 36 | 65–82 |
| Aryl Amidation | PhPOCl, EtN | 39–48 | 70–88 |
Alkylation and Cyclization
The pyrrolidine nitrogen participates in alkylation and cycloaddition reactions:
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Intramolecular Hydroalkylation : Pd-catalyzed carboamination of 3-pyrrolines yields C2-alkylated pyrrolidines with high enantioselectivity .
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Cycloadditions : Ti-catalyzed [3+2] cycloadditions with N-acylaziridines and alkenes generate substituted pyrrolidines under redox-neutral conditions .
Oxidation Reactions
The pyrrolidine ring undergoes oxidation to form ketones or imines. Visible-light photocatalysis generates alkyl radicals for azepane/pyrrolidine synthesis via radical-polar crossover mechanisms .
Electrophilic Aromatic Substitution
The trifluoromethylphenyl group directs electrophilic substitutions (e.g., nitration, halogenation) at the meta position due to the electron-withdrawing CF group.
| Reaction | Reagents | Position | Reference |
|---|---|---|---|
| Nitration | HNO, HSO | meta |
MDM2 Inhibitor Development
The compound serves as a precursor in spirooxindole-based MDM2 inhibitors. Key derivatives include:
| Derivative | Structure | Biological Target | IC (nM) |
|---|---|---|---|
| 8 | Dispiro[indoline-3,3′-pyrrolidine-2′,4″-piperidine] | MDM2-p53 | 1.2 |
| 17 | Dispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-pyrrolo[3,2-c]pyridine] | MDM2-p53 | 0.8 |
Carboxamide Libraries
Patent WO2010059922A1 discloses carboxamide derivatives synthesized via CDI activation, enhancing binding to neurological targets :
| Example | R Group | Bioactivity |
|---|---|---|
| 56 | (1r,4R)-4-hydroxycyclohexyl | Improved CNS penetration |
| 58 | 3-Fluorophenyl | Selective serotonin modulation |
Stability and Reaction Optimization
Scientific Research Applications
Chemistry
Synthesis of Derivatives : TFMPCA-HCl serves as a precursor for synthesizing various derivatives that may exhibit enhanced biological activities. The trifluoromethyl group allows for diverse substitution patterns, which can be exploited to create compounds with specific properties.
Biology
Biochemical Studies : The compound is utilized in biochemical studies to explore its interactions with biological molecules. Research has indicated that TFMPCA-HCl can modulate enzyme activity, impacting metabolic pathways critical for cellular function.
Medicine
Pharmaceutical Research : TFMPCA-HCl has shown potential as a lead compound in drug development. Its ability to inhibit specific enzymes makes it a candidate for therapeutic applications in treating diseases such as cancer and neurological disorders.
Industry
Material Science : The compound's unique properties make it suitable for developing new materials with tailored characteristics, such as enhanced thermal stability and reactivity. This has implications in the production of advanced polymers and coatings.
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer potential of TFMPCA-HCl against various human cancer cell lines, it was found that the compound significantly inhibited cell proliferation. IC50 values ranged from 20 to 30 µM across different cell types, indicating promising anticancer properties.
Case Study 2: Enzyme Inhibition Profile
TFMPCA-HCl was assessed for its ability to inhibit specific enzymes involved in metabolic pathways. The inhibition constant (IC50) was determined to be approximately 30 nM for the targeted enzyme, suggesting high potency and potential applications in pain management therapies.
Mechanism of Action
The mechanism of action of (+/-)-trans-4-(4-trifluoromethyl-phenyl)-pyrrolidine-3-carboxylic acid-HCl involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 1-Naphthoic Acid vs. 2-Naphthoic Acid
The position of substituents on the naphthalene ring significantly influences physicochemical properties. For example:
- 1-Naphthoic acid (α-naphthalenecarboxylic acid) has a carboxylic acid group at the 1-position, with a melting point of 160–162°C and moderate solubility in polar organic solvents .
- 2-Naphthoic acid (β-naphthalenecarboxylic acid) exhibits a higher melting point (185–187°C) due to enhanced molecular symmetry and stronger intermolecular interactions .
Key Differences :
- Acidity : The β-isomer (pKa ~3.1) is slightly more acidic than the α-isomer (pKa ~3.4) due to better resonance stabilization of the conjugate base .
- Reactivity : 1-Naphthoic acid derivatives are more prone to electrophilic substitution at the 4-position, while 2-naphthoic acid reacts preferentially at the 1-position.
Naphthalene-1-carboximidothioic acid, by contrast, would exhibit reduced acidity (estimated pKa > 6) due to the weaker electron-withdrawing effect of the thioamide group compared to carboxylic acid. Its solubility in aqueous media is expected to be lower, favoring organic solvents like dimethylformamide or dichloromethane.
Partially Hydrogenated Derivatives: Tetrahydronaphthalene Analogs
highlights 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, a hydrogenated derivative with a non-planar structure. Key comparisons:
- Aromaticity : The tetrahydronaphthalene ring lacks full conjugation, reducing resonance stabilization and increasing flexibility.
- Solubility: Partial hydrogenation enhances solubility in nonpolar solvents (e.g., hexane) compared to fully aromatic naphthalene derivatives.
- Acidity : The carboxylic acid group in the tetrahydronaphthalene system has a higher pKa (~4.5) due to diminished inductive effects from the saturated ring .
For naphthalene-1-carboximidothioic acid, the fully aromatic naphthalene ring would retain strong electron-withdrawing effects, but the thioamide group’s lower polarity would mitigate solubility in polar solvents.
Boron-Containing Derivatives: Naphthalene-1,8-diaminatoborane
This compound (CAS 5656-71-3) features a borane group coordinated by two amine substituents at the 1- and 8-positions of naphthalene . Unlike carboximidothioic acid, its reactivity is dominated by boron’s electrophilic character, enabling applications in cross-coupling reactions (e.g., Suzuki-Miyaura). However, both compounds share steric challenges due to bulky substituents on the naphthalene ring.
Comparative Data Table
Biological Activity
(+/-)-trans-4-(4-trifluoromethyl-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride, commonly referred to as trans-4-(4-trifluoromethylphenyl)pyrrolidine-3-carboxylic acid HCl, is a compound of significant interest in pharmaceutical and biochemical research. Its unique trifluoromethyl group enhances biological activity, making it a valuable scaffold in drug development, particularly for neurological disorders and other therapeutic applications.
- Molecular Formula : C12H12F3NO2
- Molecular Weight : 259.22 g/mol
- CAS Number : 1049978-66-6
- Physical Appearance : Pale-yellow to yellow-brown solid .
The trifluoromethyl group in this compound plays a crucial role in its biological activity by:
- Enhancing Lipophilicity : The presence of fluorine increases the compound's lipid solubility, which enhances membrane permeability .
- Facilitating Protein Interactions : The strong electron-withdrawing nature of the trifluoromethyl group allows for effective hydrogen and halogen bonding with target proteins, resulting in increased biological interactions .
Biological Activity Overview
Research has shown that (+/-)-trans-4-(4-trifluoromethyl-phenyl)-pyrrolidine-3-carboxylic acid-HCl exhibits various biological activities:
1. Pharmacological Applications
This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting:
- Neurological Disorders : It has been noted for enhancing the efficacy of drugs aimed at treating conditions like depression and anxiety .
2. Enzyme Inhibition Studies
Studies have demonstrated its potential as an inhibitor for several enzymes:
- Cholinesterases : The compound showed moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values indicating its effectiveness in modulating cholinergic signaling pathways .
| Enzyme | IC50 Value (μM) |
|---|---|
| Acetylcholinesterase (AChE) | 19.2 |
| Butyrylcholinesterase (BChE) | 13.2 |
3. Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines:
- The compound was evaluated against MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cell lines, showing promising results that warrant further investigation into its anticancer potential .
Case Study 1: Neurological Drug Development
A recent study explored the synthesis of new derivatives based on trans-4-(4-trifluoromethylphenyl)pyrrolidine-3-carboxylic acid, leading to compounds with enhanced activity against serotonin uptake, demonstrating the trifluoromethyl group’s role in improving drug potency by six-fold compared to non-fluorinated analogs .
Case Study 2: Anticancer Activity
Another investigation focused on the cytotoxic properties of this compound against MCF-7 cells, revealing that modifications to the pyrrolidine structure could enhance its efficacy as an anticancer agent. The study emphasized the importance of structural optimization in developing effective therapeutic agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (±)-trans-4-(4-trifluoromethylphenyl)pyrrolidine-3-carboxylic acid-HCl?
- The synthesis typically involves multi-step reactions, starting with the condensation of substituted benzaldehydes with aminopyrrolidine intermediates. For example, analogous compounds (e.g., 4-chlorophenyl derivatives) are synthesized via palladium-catalyzed cross-coupling or copper-mediated cyclization . Key steps include:
- Step 1 : Reaction of 4-(trifluoromethyl)benzaldehyde with a pyrrolidine precursor.
- Step 2 : Cyclization under acidic conditions to form the pyrrolidine ring.
- Step 3 : Hydrochloride salt formation via treatment with HCl gas in a polar solvent (e.g., ethanol).
Q. How is the structural configuration of this compound confirmed?
- X-ray crystallography is the gold standard for determining stereochemistry. The SHELX software suite (e.g., SHELXL/SHELXS) is widely used for refining crystal structures .
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) confirms regiochemistry. For example, the trans configuration is validated by coupling constants (J values) between protons on C3 and C4 of the pyrrolidine ring .
- High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns .
Q. What analytical methods are used to assess purity?
- HPLC with UV detection (λ = 210–254 nm) and C18 columns (acetonitrile/water mobile phase) is standard .
- Elemental analysis (C, H, N, Cl) ensures stoichiometric consistency with theoretical values .
- Thermogravimetric analysis (TGA) identifies decomposition points, confirming salt stability (HCl loss typically occurs >200°C) .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for the racemic mixture?
- Chiral chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate (±)-enantiomers .
- Diastereomeric salt formation : React the racemate with a chiral resolving agent (e.g., L-tartaric acid) to form crystallizable diastereomers .
- Enzymatic resolution : Lipases or esterases can selectively hydrolyze one enantiomer .
Q. What strategies address low yields in the final cyclization step?
- Catalyst optimization : Screen palladium/copper catalysts (e.g., Pd(OAc)₂ vs. CuI) to improve cross-coupling efficiency .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require strict anhydrous conditions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 24 hr reflux) and improves yields by 15–20% .
Q. How can biological activity be systematically evaluated?
- Enzyme inhibition assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based kits (IC₅₀ determination) .
- Cell viability studies : Use MTT/WST-1 assays in cancer cell lines (e.g., HeLa, A549) to assess cytotoxicity .
- In silico docking : Model interactions with proteins (e.g., COX-2, EGFR) using AutoDock Vina to prioritize targets .
Q. What techniques resolve contradictions in solubility data?
- Dynamic light scattering (DLS) : Measures aggregation states in aqueous buffers (e.g., PBS, pH 7.4) .
- Solubility parameter calculations : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for stock solutions) .
- pH-solubility profiling : Adjust pH to exploit zwitterionic properties of the carboxylic acid moiety .
Methodological Notes
- Stereochemical assignments require combined use of NOESY (for spatial proximity) and X-ray data .
- Scale-up challenges : Batch reactors >1 g often require inert atmospheres (N₂/Ar) to prevent oxidation of the trifluoromethyl group .
- Biological assays : Include positive controls (e.g., cisplatin for cytotoxicity) and validate results across ≥3 independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
